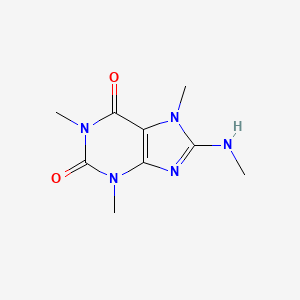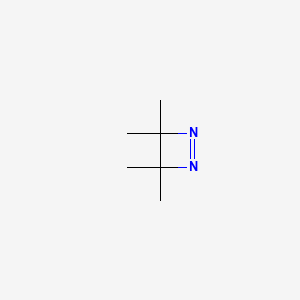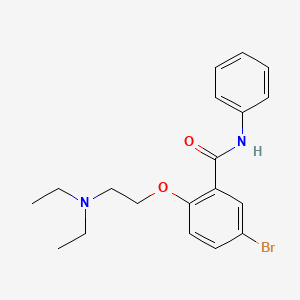
Bromodiethylaminoethoxybenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodiethylaminoethoxybenzanilide is a synthetic organic compound that belongs to the class of benzanilides It is characterized by the presence of a bromine atom, a diethylamino group, and an ethoxy group attached to the benzanilide core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromodiethylaminoethoxybenzanilide typically involves the bromination of a suitable benzanilide precursor. One common method is the bromination of benzanilide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature. The resulting brominated benzanilide is then reacted with diethylamine and ethoxyethanol to introduce the diethylamino and ethoxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination step can be optimized using automated reactors, and the subsequent functionalization steps can be carried out in a controlled environment to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bromodiethylaminoethoxybenzanilide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the diethylamino group allows for coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxylation and primary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation of this compound can yield hydroxybenzanilide derivatives, while amination can produce amino-substituted benzanilides.
Wissenschaftliche Forschungsanwendungen
Bromodiethylaminoethoxybenzanilide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.
Industrial Applications: this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bromodiethylaminoethoxybenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross cell membranes and interact with intracellular targets further enhances its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzanilide: Lacks the diethylamino and ethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
Diethylaminoethoxybenzanilide: Lacks the bromine atom, which reduces its potential for halogen bonding and specific interactions with target proteins.
Ethoxybenzanilide: Lacks both the bromine atom and the diethylamino group, resulting in significantly different chemical and biological properties.
Uniqueness
Bromodiethylaminoethoxybenzanilide is unique due to the combination of its bromine atom, diethylamino group, and ethoxy group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5014-35-7 |
|---|---|
Molekularformel |
C19H23BrN2O2 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
5-bromo-2-[2-(diethylamino)ethoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-3-22(4-2)12-13-24-18-11-10-15(20)14-17(18)19(23)21-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
LPDBFJGKSBYQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


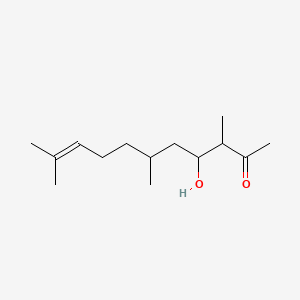
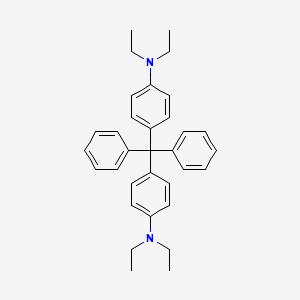
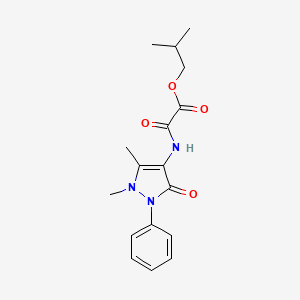
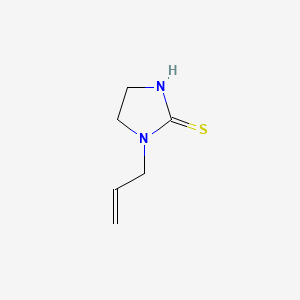
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
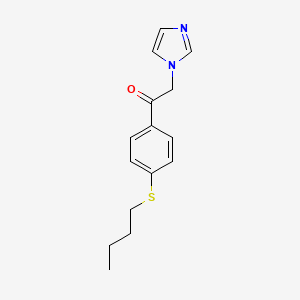

![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)

